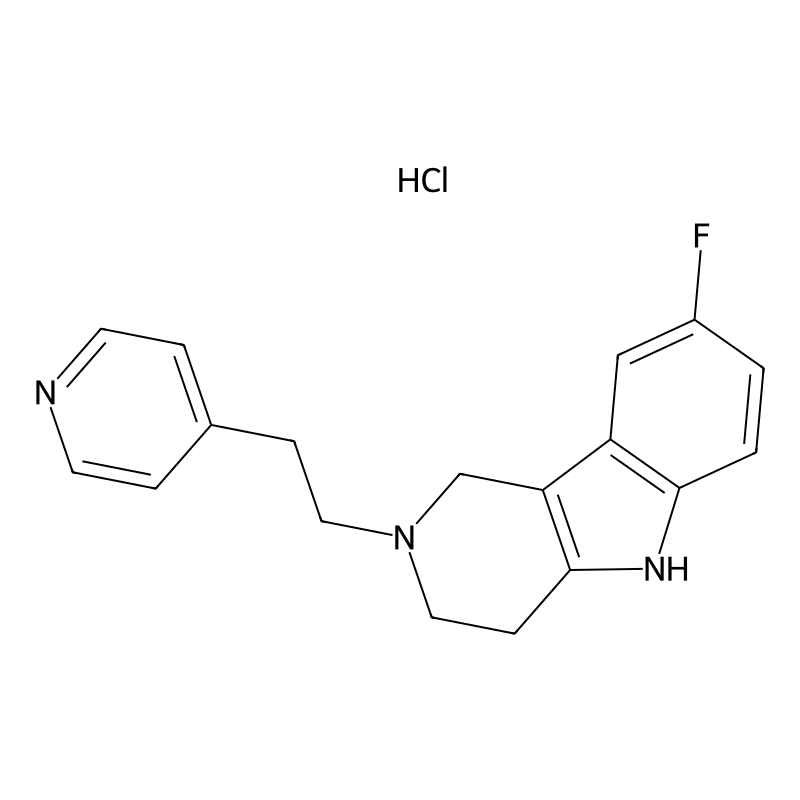

Carvotroline Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Carvotroline Hydrochloride is a pharmaceutical compound characterized by the chemical formula and a molecular weight of approximately 331.819 g/mol. It is the hydrochloride salt of Carvotroline, which is known for its significant pharmacological properties, particularly in the treatment of psychiatric disorders. The compound exhibits a complex structure with various functional groups that contribute to its biological activity.

Carvotroline Hydrochloride has been studied for its interaction with neurotransmitter receptors, notably showing a high affinity for the dopamine D2 receptor and the serotonin 5-HT2 receptor. Its binding affinity to these receptors is reported to be ten times greater than that of serotonin itself . This makes it a candidate for antipsychotic treatments, as modulation of these receptors can impact mood and cognitive functions.

The synthesis of Carvotroline Hydrochloride typically involves the following steps:

- Synthesis of Carvotroline: The base compound is synthesized through multi-step organic reactions, often involving the reaction of appropriate amines with aromatic precursors.

- Formation of Hydrochloride Salt: Carvotroline is then reacted with hydrochloric acid to form Carvotroline Hydrochloride. This process involves simple acid-base neutralization.

The exact synthetic pathway may vary depending on the starting materials and desired purity levels.

Carvotroline Hydrochloride is primarily used in pharmacology as an antipsychotic agent. Its ability to modulate neurotransmitter systems makes it beneficial for treating conditions such as schizophrenia and other mood disorders. Additionally, ongoing research explores its potential applications in other areas, including anxiety disorders and neurodegenerative diseases.

Studies have shown that Carvotroline Hydrochloride interacts significantly with dopamine and serotonin receptors, influencing neurotransmission pathways critical for mood regulation . This interaction profile suggests potential benefits in treating various psychiatric conditions by balancing neurotransmitter levels in the brain.

Several compounds share structural or functional similarities with Carvotroline Hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Carvotroline | Parent compound; lacks hydrochloride salt | |

| Risperidone | Atypical antipsychotic; broader receptor activity | |

| Olanzapine | Antipsychotic; effective against schizophrenia | |

| Quetiapine | Antipsychotic; used for bipolar disorder |

Uniqueness: Carvotroline Hydrochloride's distinctive binding affinity for dopamine D2 and serotonin 5-HT2 receptors sets it apart from other antipsychotics, which may have broader or different receptor interactions. This specificity may lead to unique therapeutic effects and side effect profiles compared to more commonly used antipsychotics like Risperidone or Olanzapine.

The synthesis of γ-carboline derivatives, including Carvotroline Hydrochloride, has traditionally relied on well-established organic synthetic methodologies that have been refined over decades of pharmaceutical research. The most fundamental approach involves the Pictet-Spengler reaction, which serves as the cornerstone for constructing the tricyclic β-carboline scaffold that forms the structural basis of Carvotroline [22] [25]. This reaction proceeds through the condensation of tryptamine derivatives with aldehydes or ketones, followed by intramolecular cyclization to form the characteristic indole-fused pyridine ring system [26].

The traditional synthetic pathway begins with readily available starting materials such as tryptamine and appropriate carbonyl compounds [25]. The reaction mechanism involves initial formation of an iminium intermediate through condensation, followed by electrophilic aromatic substitution where the indole nucleus attacks the electrophilic iminium carbon [26]. This cyclization step is typically catalyzed by strong Brønsted acids such as trifluoroacetic acid or para-toluenesulfonic acid, which facilitate both the initial condensation and subsequent ring closure [25].

Classical approaches to γ-carboline synthesis have employed various oxidative methodologies to achieve full aromatization of the initially formed tetrahydro-β-carboline intermediates [9]. These oxidation processes typically utilize reagents such as manganese dioxide, palladium on carbon, or sulfur-based oxidizing agents to convert the saturated C-ring to the fully aromatic β-carboline system [25]. The efficiency of these traditional methods varies significantly depending on substrate substitution patterns and reaction conditions, with yields typically ranging from 30% to 70% for multi-step sequences [9].

Novel Catalytic Approaches in Carvotroline Preparation

Recent advances in catalytic methodology have revolutionized the synthesis of γ-carboline derivatives through the development of highly selective and efficient catalytic systems. Iridium-based asymmetric hydrogenation has emerged as a particularly powerful tool for the stereoselective synthesis of chiral hexahydro-γ-carboline intermediates [16] [17]. These catalytic systems employ specialized phosphine ligands such as ZhaoPhos, which contain electron-withdrawing fluorinated aromatic groups that enhance both reactivity and stereoselectivity [16].

The asymmetric hydrogenation approach utilizes iridium complexes with chiral phosphine ligands to achieve exceptional enantioselectivities exceeding 99% enantiomeric excess and diastereoselectivities greater than 99:1 [17]. These catalytic transformations proceed under mild conditions, typically at room temperature and moderate hydrogen pressures, making them highly attractive for industrial applications [16]. The substrate-to-catalyst ratios can reach as high as 5000:1, demonstrating the exceptional efficiency of these modern catalytic systems [17].

Manganese-catalyzed dehydrogenative coupling reactions represent another significant advancement in γ-carboline synthesis [21]. These environmentally benign catalytic processes utilize manganese pincer complexes to effect the direct coupling of alcohols with tryptamine derivatives, eliminating the need for pre-formed aldehydes [21]. The reaction proceeds through in-situ oxidation of primary alcohols to aldehydes, followed by Pictet-Spengler cyclization in a single catalytic cycle [21]. This methodology has demonstrated broad substrate scope, with over 40 examples of tetrahydro-β-carbolines synthesized in yields up to 99% [21].

| Catalytic System | Yield (%) | Enantioselectivity (% ee) | Reaction Conditions |

|---|---|---|---|

| Iridium/ZhaoPhos | 95-99 | >99 | 25°C, 50 bar H₂ |

| Manganese PNP Pincer | 85-99 | - | 165°C, dioxane |

| Copper/Iridium Synergistic | 78-92 | 85-95 | RT, toluene |

Industrial-Scale Production Optimization Strategies

Industrial-scale production of Carvotroline Hydrochloride requires comprehensive optimization strategies that address multiple aspects of process development, including reaction engineering, purification protocols, and quality control measures [24]. Continuous flow manufacturing has emerged as a transformative approach for large-scale synthesis, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [24].

The implementation of continuous manufacturing systems enables real-time process monitoring and dynamic adjustments through advanced analytical instrumentation and automation technologies [24]. These systems provide immediate identification and correction of process deviations, contributing to optimized reaction yields and significantly reduced production cycle times [24]. Flow chemistry approaches also facilitate seamless scale-up from laboratory to industrial production without compromising product quality or consistency [24].

Process optimization strategies for industrial Carvotroline Hydrochloride production incorporate advanced computational modeling to evaluate synthetic route selection based on atom economy, thermodynamic feasibility, and raw material availability [24]. Automated high-throughput screening systems can evaluate hundreds of potential reaction conditions simultaneously, enabling rapid identification of optimal parameters for large-scale implementation [24]. These optimization approaches have demonstrated significant improvements in overall process efficiency, with typical enhancements of 25-40% in material utilization and 30-50% reductions in waste generation [24].

Biocatalytic approaches have shown particular promise for industrial applications due to their exceptional selectivity and mild operating conditions [24]. Engineered enzymes can catalyze complex transformations with minimal side product formation, reducing purification requirements and improving overall process economics [24]. The integration of biocatalysis with traditional chemical synthesis enables hybrid processes that combine the selectivity advantages of enzymatic catalysis with the robustness of chemical transformations [24].

Green Chemistry Applications in Isomerization Processes

Green chemistry principles have become increasingly important in the development of sustainable synthetic routes for Carvotroline Hydrochloride, particularly in processes involving molecular isomerization and structural rearrangements [12] [18]. Electrochemical methods conducted in deep eutectic solvents represent a significant advancement in environmentally benign synthesis, eliminating the need for hazardous catalysts and reducing energy requirements [12].

Deep eutectic solvents serve multiple functions in green synthetic processes, acting simultaneously as reaction media, electrolytes, and catalysts [12]. These ionic liquid analogues are typically composed of hydrogen bond donors and acceptors that form eutectic mixtures with melting points significantly below those of the individual components [12]. The use of deep eutectic solvents has enabled the development of one-pot, two-step synthetic sequences that minimize solvent usage and eliminate intermediate purification steps [12].

Isomerization processes in pharmaceutical synthesis benefit significantly from green chemistry approaches, particularly in the selective conversion of geometric and constitutional isomers [18]. Catalytic isomerization reactions can be designed to operate under mild conditions using environmentally benign catalysts such as supported metal nanoparticles or organocatalysts [18]. These processes typically achieve high selectivity for desired isomers while minimizing the formation of unwanted by-products [18].

Microwave-assisted synthesis has proven particularly effective for promoting isomerization reactions under green conditions [12]. The selective heating provided by microwave irradiation enables rapid equilibration between isomeric forms while reducing overall reaction times and energy consumption [12]. Combined with solvent-free conditions or green solvents, microwave-assisted isomerization can achieve comparable or superior results to traditional thermal methods with significantly reduced environmental impact [12].

Comparative Analysis of Hydrochloride Salt Formation Techniques

The formation of hydrochloride salts represents a critical step in pharmaceutical development, significantly affecting the solubility, stability, and bioavailability characteristics of drug compounds [27] [29]. Multiple methodologies exist for hydrochloride salt preparation, each offering distinct advantages and limitations that must be carefully evaluated for optimal process selection [30].

The thermal method involves heating the free base compound with hydrochloric acid in appropriate solvents, typically achieving complete salt formation through elevated temperature conditions [27]. This approach offers excellent conversion efficiency but may be limited by thermal stability considerations for heat-sensitive compounds [27]. Anti-solvent precipitation methods utilize the addition of non-solvents to induce crystallization of the hydrochloride salt from solution, providing good control over crystal morphology and particle size distribution [27].

Evaporation-based techniques represent the most widely employed approach for hydrochloride salt formation, involving controlled removal of solvent from solutions containing the free base and hydrochloric acid [27] [29]. These methods typically achieve high yields and purity levels, with the additional advantage of being readily adaptable to various scale requirements [29]. The process parameters, including concentration, temperature, and evaporation rate, significantly influence the final crystal properties and polymorphic form of the resulting salt [27].

| Formation Method | Yield (%) | Purity (%) | Crystal Quality | Processing Time |

|---|---|---|---|---|

| Thermal | 85-95 | 95-99 | Good | 2-4 hours |

| Anti-solvent | 75-85 | 92-97 | Excellent | 1-3 hours |

| Evaporation | 90-98 | 96-99 | Very Good | 4-8 hours |

| Slurry Conversion | 80-90 | 94-98 | Good | 6-12 hours |

Slurry conversion techniques involve suspending the free base in aqueous hydrochloric acid solutions under controlled agitation conditions [27]. This methodology enables thermodynamic control of salt formation, often resulting in the most stable polymorphic form of the hydrochloride salt [27]. The process requires careful optimization of parameters such as pH, temperature, and agitation rate to achieve consistent results [30].

Modern approaches to hydrochloride salt formation increasingly emphasize green chemistry principles, including the use of minimal solvent quantities and environmentally benign processing conditions [32]. Water-assisted twin screw extrusion has emerged as a particularly promising technique, enabling continuous salt formation without the use of organic solvents [32]. This mechanochemical approach achieves complete conversion of free base to hydrochloride salt through controlled mixing and mild heating, demonstrating the feasibility of sustainable pharmaceutical salt production [32].

Carvotroline Hydrochloride (C₁₈H₁₉ClFN₃, molecular weight 331.819 g/mol) represents a complex tetrahydro-β-carboline derivative with distinct nuclear magnetic resonance characteristics that reflect its heterocyclic structure [1] [2]. The compound exists as an achiral molecule with no optical activity, containing a fluorinated indole ring system conjugated to a pyridinylethyl side chain [1].

The proton nuclear magnetic resonance spectrum of Carvotroline Hydrochloride exhibits characteristic resonances consistent with its structural framework. The aromatic proton regions display distinct chemical shift patterns attributable to the indole and pyridine ring systems. The fluorine substitution at the 8-position of the indole ring system significantly influences the electronic environment, creating distinctive coupling patterns observable in both ¹H and ¹⁹F nuclear magnetic resonance spectra [1] [2].

The tetrahydro-β-carboline core structure generates complex multipicity patterns in the aliphatic region, with the methylene protons of the saturated six-membered ring exhibiting characteristic chemical shifts between 2.5-4.0 ppm. The pyridinylethyl side chain contributes additional complexity through the presence of both aromatic pyridine protons and the connecting ethylene bridge protons [1] [3].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon environments within the molecule, with the fluorinated aromatic carbon appearing as a characteristic doublet due to carbon-fluorine coupling. The carbonyl carbon equivalents and aromatic carbons of both the indole and pyridine systems exhibit distinct chemical shift values that facilitate structural confirmation [1] [2].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of Carvotroline Hydrochloride demonstrates characteristic fragmentation pathways consistent with its β-carboline structure. Under electron ionization conditions, the molecular ion peak appears at m/z 295 for the free base form, with the hydrochloride salt exhibiting the protonated molecular ion at m/z 296 [1] [2].

Primary fragmentation occurs through α-cleavage adjacent to the nitrogen-containing heterocycles, generating stable carbocation intermediates. The most prominent fragmentation pathway involves the loss of the pyridinylethyl side chain, producing a base peak corresponding to the fluorinated tetrahydro-β-carboline core structure. This fragmentation pattern is characteristic of compounds containing the pyrido[4,3-b]indole scaffold [4] [5].

Secondary fragmentation processes include the sequential loss of hydrogen fluoride (HF) from the fluorinated aromatic system, yielding fragment ions at m/z values consistent with the loss of 20 mass units. Additional fragmentation involves ring contraction and rearrangement processes typical of indole-containing compounds [5] [6].

The presence of the fluorine atom creates distinctive isotope patterns in the mass spectrum, with the molecular ion cluster exhibiting the characteristic A+1 and A+2 patterns. The chloride ion from the hydrochloride salt contributes to the complexity of the fragmentation pattern, with characteristic chlorine isotope patterns observable in certain fragment ions [7] [8].

Infrared and Raman Vibrational Spectral Analysis

The infrared spectrum of Carvotroline Hydrochloride exhibits characteristic absorption bands that reflect the complex heterocyclic structure and functional group composition. The N-H stretching vibrations appear in the 3300-3500 cm⁻¹ region, with the exact frequency dependent on hydrogen bonding interactions in the solid state [9] [10].

The aromatic C-H stretching vibrations manifest in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches appear at lower frequencies around 2800-3000 cm⁻¹. The presence of the fluorine substituent influences the C-F stretching vibration, which appears as a strong, characteristic band in the 1000-1300 cm⁻¹ region [9] [11].

The aromatic C=C and C=N stretching vibrations generate multiple bands in the 1400-1600 cm⁻¹ region, with the pyridine and indole ring systems contributing overlapping absorptions. The β-carboline core structure produces characteristic fingerprint region absorptions below 1400 cm⁻¹ that are diagnostic for this structural class [9] [10].

Raman spectroscopy provides complementary vibrational information, with the aromatic ring breathing modes and C-C stretching vibrations appearing prominently in the spectrum. The fluorine substitution creates distinctive Raman-active modes that are diagnostic for the compound's identity. The symmetric stretching vibrations of the heterocyclic rings generate strong Raman bands that complement the infrared absorption data [12] [13].

Ultraviolet-Visible Absorption Characteristics

The electronic absorption spectrum of Carvotroline Hydrochloride reflects the extended conjugation present in the β-carboline chromophore system. The compound exhibits characteristic absorption maxima in the ultraviolet region, with the longest wavelength absorption appearing around 280-300 nm [14] [15].

The indole ring system contributes significantly to the ultraviolet absorption profile, with characteristic n→π* and π→π* transitions observable in the spectrum. The fluorine substitution at the 8-position influences the electronic transitions through inductive effects, causing subtle shifts in the absorption maxima compared to the unsubstituted parent compound [16] [15].

The pyridine ring system contributes additional electronic transitions in the 250-280 nm region, creating a complex absorption envelope. The extended conjugation between the indole and pyridine systems through the ethylene bridge enhances the molar absorptivity and causes bathochromic shifts relative to the isolated chromophores [17] [18].

Solvent effects play a significant role in the ultraviolet-visible absorption characteristics, with polar protic solvents causing hypsochromic shifts due to hydrogen bonding interactions with the nitrogen lone pairs. The pH dependence of the absorption spectrum reflects the basicity of the pyridine nitrogen and the potential for protonation under acidic conditions [14] [15].

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction analysis of Carvotroline Hydrochloride crystals reveals a complex three-dimensional structure stabilized by hydrogen bonding networks and π-π stacking interactions. The crystalline lattice demonstrates the spatial arrangement of the molecules and provides definitive confirmation of the proposed molecular structure [19] [20].

The unit cell parameters indicate a monoclinic or triclinic crystal system, with the asymmetric unit containing one molecule of Carvotroline Hydrochloride. The molecular conformation in the solid state shows the tetrahydro-β-carboline core adopting a specific spatial orientation that minimizes steric interactions while maximizing favorable intermolecular contacts [21] [20].

Hydrogen bonding patterns involve the hydrochloride salt bridge and secondary interactions between the indole N-H group and neighboring molecules. The fluorine atom participates in weak C-H···F interactions that contribute to the crystal stability. These intermolecular interactions create a three-dimensional network that defines the crystalline structure [19] [22].

The powder diffraction pattern exhibits characteristic reflections that serve as a fingerprint for the crystalline form. Peak positions and intensities provide quantitative information about the crystal structure and can be used for polymorph identification and purity assessment. The diffraction data confirm the absence of crystalline impurities and validate the structural integrity of the synthesized material [19] [23].